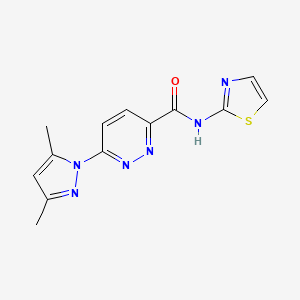

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6OS/c1-8-7-9(2)19(18-8)11-4-3-10(16-17-11)12(20)15-13-14-5-6-21-13/h3-7H,1-2H3,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNNPENCPFTNIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrazole Ring: Starting with a suitable diketone, such as acetylacetone, and reacting it with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole.

Synthesis of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea to form the thiazole ring.

Construction of the Pyridazine Core: The pyridazine ring can be synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Coupling Reactions: The final step involves coupling the pyrazole and thiazole derivatives with the pyridazine core, often using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyridazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of a pyridazine core linked with thiazole and pyrazole moieties, which contribute to its biological activity. Its molecular formula is with a molecular weight of 288.34 g/mol. The presence of these heterocycles enhances its interaction with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related derivatives:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives have demonstrated significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The inhibition of Aurora A/B kinases has been particularly noted, with some derivatives exhibiting IC50 values as low as 0.19 µM against BRAF (V600E) mutations .

- Case Studies : A study conducted by Zheng et al. synthesized pyrazole-linked benzimidazole derivatives and evaluated their anticancer potential across multiple cell lines. The results indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide exhibited significant cytotoxicity against cancer cells .

Anticonvulsant Properties

The compound's anticonvulsant properties have also been investigated:

- Efficacy in Seizure Models : In pharmacological studies, certain thiazole-linked compounds have shown promising anticonvulsant activity in animal models. For example, a related thiazole-pyridine hybrid demonstrated effective seizure protection in electroshock tests . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced anticonvulsant efficacy.

Antiviral Activity

Emerging research suggests potential antiviral applications:

- Mechanism Against Viral Replication : Compounds derived from this structural class have been assessed for their ability to inhibit viral replication mechanisms. In particular, studies have indicated that certain derivatives can suppress cyclooxygenase-2 activity, which is linked to viral replication processes .

Summary of Findings

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from recent patents and synthetic studies, focusing on structural motifs, substituent effects, and inferred physicochemical properties.

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations

Substituent Diversity: The target compound’s 3,5-dimethylpyrazole group contrasts with the cyclopropanecarboxamido and triazolyl substituents in EP 4 374 877 derivatives. The thiazole carboxamide in the target compound differs from the trifluoromethylpyridinyl and iodophenyl groups in patent examples. Thiazole’s sulfur atom may improve metabolic stability relative to halogenated aryl groups, which are prone to oxidative metabolism .

Physicochemical Properties :

- The patent compound with a molecular weight of 645 Da (Example 319) and LCMS data suggests moderate solubility, whereas the target compound’s lack of polar groups (e.g., hydroxy or methoxy) may reduce aqueous solubility.

- HPLC retention times (1.05–1.43 minutes) in patent examples indicate varying polarities, likely due to trifluoromethyl and iodophenyl substituents. The target compound’s retention behavior remains speculative but could align with mid-polarity analogs .

Synthetic Complexity :

- The target compound’s synthesis likely involves coupling pyridazine-3-carboxylic acid with 3,5-dimethylpyrazole and thiazol-2-amine, analogous to methods in EP 4 374 877 A2 (e.g., carboxamide formation via activated esters) .

Research Findings and Implications

- Patent Trends: Recent patents emphasize halogenated (e.g., bromo, iodo) and fluorinated pyridazine derivatives for enhanced target binding and pharmacokinetics. The target compound’s non-halogenated design may prioritize selectivity over potency .

- Its analogs in EP 4 374 877 A2 employ deuterated methyl groups (N-methyl-D3) to stabilize crystal forms, a strategy absent in the target compound .

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a member of the pyrazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazine core substituted with a thiazole and a dimethylpyrazole moiety. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅OS |

| Molecular Weight | 253.32 g/mol |

| CAS Number | [Insert CAS Number] |

| Solubility | Soluble in DMSO and DMF |

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of thiazole and pyridazine substituents. The reaction conditions often utilize catalysts such as glacial acetic acid to facilitate cyclization processes, yielding the final product with moderate to high purity .

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to our target compound have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent growth inhibition. Specifically, derivatives with similar substitutions were reported to inhibit cell proliferation in A549 lung cancer cells with IC₅₀ values ranging from 0.95 nM to 49.85 μM depending on structural modifications .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds with a similar scaffold have been shown to inhibit COX-2 enzyme activity effectively, suggesting that our compound may also share this property. In vivo studies indicated significant edema reduction in animal models treated with related pyrazole compounds .

The biological activity of This compound is likely mediated through multiple pathways:

- Inhibition of Kinases : Pyrazole derivatives are known inhibitors of various kinases including Aurora-A and EGFR, which are critical in cancer cell signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, possibly through mitochondrial pathways .

- Reduction of Inflammatory Mediators : The compound may reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer : A study evaluated a series of pyrazole carboxamides for their cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines, demonstrating synergistic effects when combined with standard chemotherapeutic agents like doxorubicin.

- Inflammatory Diseases : Another investigation into pyrazole-based compounds revealed their potential in treating conditions characterized by excessive inflammation, such as arthritis .

Q & A

What are the optimized synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide, and how can reaction conditions be tailored to improve yield?

Basic

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical protocol involves reacting a pyridazine precursor (e.g., 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine) with thiazol-2-amine in a polar aprotic solvent like DMF or DMSO. Potassium carbonate is often used as a base to deprotonate the amine and drive the reaction . For improved yields, temperature control (e.g., room temperature to 80°C) and stoichiometric ratios (1.1–1.2 equivalents of the amine) are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Advanced

Advanced optimization includes exploring microwave-assisted synthesis to reduce reaction time and enhance regioselectivity. Solvent selection (e.g., switching from DMF to ionic liquids) may improve solubility of intermediates. Catalytic systems like Pd-mediated cross-coupling could address steric hindrance in the pyridazine-thiazole linkage . Kinetic studies using HPLC or in-situ IR spectroscopy help identify rate-limiting steps, such as the displacement of the chloro group on the pyridazine ring .

How can structural characterization of this compound resolve discrepancies in NMR and MS data?

Basic

Core characterization involves - and -NMR to confirm the pyridazine, pyrazole, and thiazole moieties. Key NMR signals include:

- Pyridazine C3 carbonyl at ~165 ppm ().

- Thiazole NH proton as a singlet near δ 12.5 ppm ().

- Pyrazole methyl groups as singlets at δ 2.1–2.3 ppm () .

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) and isotopic pattern matching the formula .

Advanced

Discrepancies in splitting patterns (e.g., unexpected doublets in pyridazine protons) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) can clarify conformational exchange. For ambiguous MS fragments, tandem MS/MS or collision-induced dissociation (CID) elucidates fragmentation pathways. X-ray crystallography provides definitive confirmation of regiochemistry, as seen in analogous pyridazine-pyrazole structures .

What strategies are recommended for analyzing structure-activity relationships (SAR) involving the thiazole and pyrazole substituents?

Advanced

SAR studies require systematic substitution of the thiazole and pyrazole groups. For example:

- Replace the thiazole-2-yl group with other heterocycles (e.g., triazoles in ) to assess binding affinity.

- Modify pyrazole methyl groups to bulkier substituents (e.g., ethyl, isopropyl) to probe steric effects.

Biological assays (e.g., enzyme inhibition) paired with molecular docking (using software like AutoDock) identify key interactions, such as hydrogen bonding between the pyridazine carbonyl and target residues . Quantitative SAR (QSAR) models using Hammett constants or logP values predict activity trends .

How can crystallographic data inform the compound’s molecular interactions in target binding?

Advanced

Single-crystal X-ray diffraction reveals bond lengths, angles, and planarity of the pyridazine-pyrazole-thiazole system. For instance, the dihedral angle between pyridazine and pyrazole rings affects π-π stacking in protein pockets . Electron density maps highlight potential hydrogen-bond acceptors (e.g., pyridazine N atoms) or hydrophobic regions (methyl groups). Comparative analysis with co-crystallized target proteins (e.g., kinases) validates docking poses .

What experimental designs address solubility challenges in biological assays?

Basic

Solubility is enhanced using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80). Pre-formulation studies with dynamic light scattering (DLS) assess aggregation. For in vitro assays, sonication or heating (40–50°C) may be required .

Advanced

Prodrug strategies, such as esterification of the carboxamide, improve lipophilicity. Salt formation (e.g., HCl salts) or nanoformulation (liposomes) increases aqueous solubility. Solubility parameters (Hansen solubility parameters) guide solvent selection for dose-response studies .

How should researchers resolve contradictions in biological activity data across studies?

Advanced

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps include:

- Repeating assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Purity verification via HPLC (>95%) and elemental analysis.

- Control experiments with structurally validated analogs (e.g., pyrazole-free derivatives) .

Meta-analysis of published IC values identifies outliers linked to experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.